Competitive Inhibition Potency: Ki of 4-(Bromomethyl)benzoylformate vs. Chloro, Fluoro, and Parent Benzoylformate
Against benzoylformate decarboxylase (BFD) from Pseudomonas putida, [p-(bromomethyl)benzoyl]formate acts as a competitive inhibitor with Ki = 0.3 µM, making it the most potent inhibitor of the p-(halomethyl)benzoylformate series [1]. By contrast, [p-(chloromethyl)benzoyl]formate displays an apparent Km of 21 µM and does not function primarily as an inhibitor, while [p-(fluoromethyl)benzoyl]formate is exclusively processed as a substrate with Km = 190 µM—a value comparable to that of the natural substrate benzoylformate (Km = 340 µM) [1]. The bromo analog thus exhibits a >70-fold greater affinity (as Ki vs. Km) than the chloro analog and a >600-fold shift from substrate to inhibitor behavior relative to the fluoro analog.
| Evidence Dimension | Inhibitory potency / substrate affinity (Ki or Km) |
|---|---|
| Target Compound Data | Ki = 0.3 µM (competitive inhibitor) |
| Comparator Or Baseline | [p-(Chloromethyl)benzoyl]formate: Km(app) = 21 µM; [p-(Fluoromethyl)benzoyl]formate: Km = 190 µM; Benzoylformate: Km = 340 µM |
| Quantified Difference | Bromo Ki is ~70-fold lower than chloro Km(app); bromo is an inhibitor while fluoro is exclusively a substrate (Km = 190 µM) |
| Conditions | BFD from Pseudomonas putida; ThDP-dependent assay; Biochemistry 1988, 27, 5530–5538 |
Why This Matters
Only the bromo analog achieves sub-micromolar competitive inhibition, enabling BFD active-site titration and cofactor modification studies that cannot be replicated with chloro or fluoro analogs.
- [1] Reynolds, L.J.; Garcia, G.A.; Kozarich, J.W.; Kenyon, G.L. Differential reactivity in the processing of [p-(halomethyl)benzoyl]formates by benzoylformate decarboxylase, a thiamin pyrophosphate dependent enzyme. Biochemistry 1988, 27 (15), 5530–5538. DOI: 10.1021/bi00415a022. View Source
